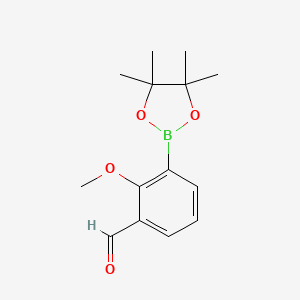

3-Formyl-2-methoxyphenylboronic acid pinacol ester

Beschreibung

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy is particularly valuable for structural characterization. The expected 1H Nuclear Magnetic Resonance spectrum of this compound would show distinct signals for different proton environments:

Table 3. Expected 1H Nuclear Magnetic Resonance Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Formyl proton (CHO) | 10.0-10.5 | Singlet | 1H |

| Aromatic protons | 7.0-8.0 | Complex pattern | 3H |

| Methoxy protons (OCH3) | 3.8-4.0 | Singlet | 3H |

| Pinacol methyl protons | 1.2-1.4 | Singlet | 12H |

The 13C Nuclear Magnetic Resonance spectrum would show approximately 10 distinct carbon signals (fewer than the 14 carbons in the molecule due to the symmetry in the pinacol group):

Table 4. Expected 13C Nuclear Magnetic Resonance Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Formyl carbon (C=O) | 190-195 |

| Aromatic carbons | 120-160 |

| Methoxy carbon | 55-60 |

| Quaternary carbon (pinacol) | 80-85 |

| Methyl carbons (pinacol) | 24-26 |

The 11B Nuclear Magnetic Resonance spectrum would typically show a single broad signal in the range of 25-35 ppm, characteristic of trivalent boron in a dioxaborolane environment.

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, several characteristic absorption bands would be expected:

Table 5. Expected Key Infrared Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm-1) | Assignment |

|---|---|---|

| Formyl group | 1680-1710 | C=O stretching |

| Aromatic ring | 1450-1600 | C=C stretching |

| Methoxy group | 1250-1270 | C-O-C asymmetric stretching |

| Methoxy group | 1020-1050 | C-O-C symmetric stretching |

| B-O bonds | 1350-1380 | B-O stretching |

| Pinacol C-H | 2950-2980 | C-H stretching of methyl groups |

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and structure through fragmentation patterns. In electron impact mass spectrometry, this compound would show:

- A molecular ion peak at m/z 262, corresponding to the molecular weight

- Fragment ions that might include:

- Loss of a methyl group (m/z 247)

- Loss of the formyl group (m/z 233)

- Loss of the methoxy group (m/z 231)

- Fragments from the pinacol moiety

High-resolution mass spectrometry would provide the exact mass measurement, allowing confirmation of the molecular formula with high precision.

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties and solubility characteristics of this compound are crucial for understanding its physical behavior and applications in organic synthesis.

Thermodynamic Properties

While specific experimental thermodynamic data for this compound is limited, computational methods and structure-property relationships can provide estimates of key parameters.

Table 6. Estimated Thermodynamic Properties of this compound

| Property | Estimated Value | Method of Estimation |

|---|---|---|

| Melting Point | 95-110°C | Based on similar boronic acid pinacol esters |

| Boiling Point | >250°C (likely decomposes) | Based on molecular weight and functionality |

| Heat of Formation | Not specifically determined | Requires calorimetric measurements |

| Heat Capacity | Not specifically determined | Requires calorimetric measurements |

The relatively high melting point range is consistent with the rigid molecular structure and potential for intermolecular hydrogen bonding involving the formyl oxygen.

Solubility Behavior

The solubility profile of this compound is influenced by the polar functional groups (formyl and methoxy) and the less polar pinacol ester moiety, giving the molecule an amphiphilic character.

Table 7. Predicted Solubility Behavior of this compound in Different Solvents

| Solvent Type | Expected Solubility | Rationale |

|---|---|---|

| Dichloromethane | High | Good solvent for both polar and non-polar groups |

| Tetrahydrofuran | High | Ethereal solvent with good solvating properties for organoboron compounds |

| Ethyl Acetate | Moderate to High | Polar aprotic solvent compatible with both aromatic and ester functionalities |

| Acetone | Moderate | Polar aprotic solvent with good solvating properties |

| Methanol/Ethanol | Low to Moderate | Potential for hydrogen bonding, but limited compatibility with the pinacol moiety |

| Water | Very Low | Predominantly hydrophobic character of the molecule |

| Hexane | Low | Insufficient solvation of the polar formyl and methoxy groups |

The partition coefficient (logP) provides a quantitative measure of the compound's distribution between aqueous and organic phases. For this compound, the predicted logP value would likely be in the range of 2.0-3.0, indicating moderate lipophilicity.

The solubility behavior has practical implications for purification methods (such as recrystallization or chromatography) and for reaction conditions in synthetic applications. For instance, in Suzuki-Miyaura cross-coupling reactions, the solvent choice significantly affects the reaction efficiency, with polar aprotic solvents or mixed solvent systems often preferred to accommodate both the organoboron compound and the other reaction components.

Eigenschaften

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-16)12(11)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGGRAHIRANTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Traditional Approaches

The classical preparation of boronic acid pinacol esters typically involves:

- Stoichiometric reaction of organometallic reagents (such as aryl lithium or Grignard reagents) with boron electrophiles like triethyl borate (B(OEt)3), followed by hydrolysis and esterification with pinacol.

- Transition-metal catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) or pinacolborane (HBPin) under palladium or nickel catalysis.

However, these methods often require multiple steps and careful handling of sensitive intermediates.

Controlled Speciation Approach (Advanced Method)

A recent and innovative strategy involves chemoselective control of boron species speciation during Suzuki–Miyaura cross-coupling to directly prepare boronic acid pinacol esters, including 3-formyl-2-methoxyphenylboronic acid pinacol ester, in a more streamlined and efficient manner.

Detailed Preparation Method via Controlled Speciation

Reaction Principle

- The method exploits the controlled equilibria between boronic acid pinacol esters (BPin) and N-methyliminodiacetic acid (BMIDA) esters in solution.

- During the palladium-catalyzed cross-coupling, the solution equilibria are manipulated by adjusting the base and water content to favor the formation of the desired pinacol ester.

- This approach enables formal homologation of BPin esters, allowing iterative bond formation without isolation of intermediates.

Experimental Conditions

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | PdCl2(dppf) or Pd(OAc)2 with SPhos ligand | PdCl2(dppf) for general use; Pd(OAc)2/SPhos for slow cross-couplings |

| Base | Potassium phosphate (K3PO4) | Optimal base for controlling speciation and cross-coupling efficiency |

| Base Equivalents | 3 equivalents | Critical for balancing hydrolysis and speciation control |

| Water Equivalents | 5 equivalents | Controls hydrolysis of BMIDA esters and reaction equilibria |

| Solvent | THF/H2O mixture (10:1) | Provides suitable medium for reaction and equilibria control |

| Temperature | 90 °C | Necessary to drive equilibria toward product formation |

| Reaction Time | ~24 hours (1 hour for coupling, remainder for speciation) | Extended time ensures complete conversion |

Reaction Outcome

- Under these conditions, this compound can be obtained in up to 96% conversion .

- Lower or higher water or base concentrations lead to oligomerization or incomplete conversion.

- The reaction tolerates various functional groups such as ethers, esters, amides, nitriles, olefins, and heterocycles, making it versatile for complex substrates.

Representative Data Table

| Entry | Base Equiv | Water Equiv | Conversion to Product (%) | Notes |

|---|---|---|---|---|

| 1 | 3 | 22 | 30 | High water leads to oligomers |

| 2 | 3 | 5 | 96 | Optimal condition |

| 3 | 3 | 1 | 87 | Slightly less effective |

| 4 | 2 | 22 | 24 | Low base reduces conversion |

| 5 | 3 | 50 | 26 | Excess water detrimental |

Mechanistic Insights and Notes

- The base plays a triple role : enabling cross-coupling, sequestering water to protect BMIDA esters, and controlling boron speciation.

- The hygroscopic nature of K3PO4 forms a stable tetrahydrate that maintains an internal water reservoir, balancing hydrolysis and reaction progression.

- The method avoids premature hydrolysis of BMIDA esters, which would otherwise cause uncontrolled oligomerization.

- The reaction proceeds via palladium-catalyzed transmetalation and reductive elimination steps, with the base and water stoichiometry critically influencing these steps.

Advantages of Controlled Speciation Method

- Step efficiency : Direct generation of the pinacol ester without isolation of intermediates.

- Chemoselectivity : High selectivity for the desired boronic ester over oligomeric byproducts.

- Functional group tolerance : Compatible with sensitive groups, enabling synthesis of complex molecules.

- Iterative synthesis potential : Facilitates streamlined iterative C=C bond formation and oligomerization strategies.

- PubChem Compound Summary for this compound, CID 118798231.

- Cooper, M. A., et al. "Chemoselective Boronic Ester Synthesis by Controlled Speciation." Angewandte Chemie International Edition, 2015, DOI: 10.1002/anie.201406714. (PMC4501314)

Analyse Chemischer Reaktionen

Types of Reactions

3-Formyl-2-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.

Hydrolysis: The pinacol ester can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Protodeboronation: Catalysts such as palladium or nickel, and hydrogen sources like formic acid or hydrogen gas.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: 3-Formyl-2-methoxybenzene.

Hydrolysis: 3-Formyl-2-methoxyphenylboronic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-formyl-2-methoxyphenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely utilized for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals. The compound acts as a boronic acid precursor, facilitating the coupling of aryl halides with various nucleophiles under palladium catalysis .

Synthesis of Complex Molecules

This boronic acid derivative can also be employed in the synthesis of more complex organic structures. For example, it can be used to create heterocyclic compounds that exhibit biological activity. Its ability to form stable complexes with transition metals enhances its utility in various synthetic pathways .

Medicinal Chemistry

Anticancer Research

Boronic acids have been explored for their potential therapeutic effects, particularly in cancer treatment. The compound's structural features allow it to inhibit certain enzymes involved in tumor growth. Research indicates that derivatives of boronic acids can serve as proteasome inhibitors, similar to the FDA-approved drug bortezomib, which is used for treating multiple myeloma .

Drug Development

The incorporation of this compound into drug candidates has shown promise due to its ability to modulate biological activity through interactions with biomolecules. Studies have suggested that boronic acids can enhance the efficacy of existing drugs by improving their pharmacokinetic properties .

Sensor Technology

Biosensors

Recent advancements have highlighted the use of boronic acids in developing biosensors for detecting glucose and other biomolecules. The ability of this compound to form reversible covalent bonds with diols makes it suitable for creating selective sensors that can quantify glucose levels in biological samples . This application is particularly relevant in diabetes management.

Material Science

Polymer Chemistry

In material science, boronic acids are utilized in the synthesis of functional polymers. The reactivity of this compound allows it to participate in polymerization processes that yield materials with tailored properties for specific applications, such as drug delivery systems or responsive materials .

Case Studies and Research Findings

Wirkmechanismus

The primary mechanism of action for 3-Formyl-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or styrene product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physical Properties

Key analogs include formyl- and methoxy-substituted phenylboronic acid pinacol esters. Their structural differences influence solubility, reactivity, and applications:

Notes:

- Solubility : All pinacol esters exhibit superior solubility in chloroform compared to their boronic acid counterparts due to reduced polarity .

- Electronic Effects: The 3-formyl-2-methoxy substitution creates an electron-deficient aryl ring, enhancing reactivity in cross-coupling reactions .

Suzuki-Miyaura Coupling

- 3-Formyl-2-methoxy : Used in synthesizing π-conjugated oligomers for organic electronics, leveraging its asymmetric substitution for regioselective coupling .

- 2-Formyl-4-methoxy : Employed in synthesizing fluorescent materials due to its para-methoxy group, which enhances electron-donating capacity .

- 4-Formyl-3-methoxy : Applied in cross-linked polymers, where the aldehyde group enables post-functionalization .

Bioactive Intermediate Potential

- 3-Formyl-2-methoxy : The formyl group allows Schiff base formation, a key step in developing enzyme inhibitors (e.g., PBP1b inhibitors as seen in 2-formylbenzeneboronic acid derivatives ). However, the pinacol ester itself may require deprotection (e.g., oxidative cleavage ) to exhibit bioactivity.

- 5-Fluoro-4-formyl-3-methoxy : Fluorine substitution improves metabolic stability, making it a candidate for drug discovery .

Biologische Aktivität

3-Formyl-2-methoxyphenylboronic acid pinacol ester is a boron-containing compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a formyl group, a methoxy group, and a boronic acid moiety. The synthesis typically involves the reaction of 2-methoxyphenylboronic acid with appropriate aldehydes under controlled conditions to yield the pinacol ester form.

Synthetic Route

- Starting Materials : 2-Methoxyphenylboronic acid and suitable aldehydes.

- Reaction Conditions : Typically carried out in solvents like methanol or dioxane, often using palladium catalysts to facilitate the coupling reaction.

- Yield : The reaction generally yields the desired product in moderate to high purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity and modulating metabolic pathways.

Anticancer Activity

Research indicates that compounds containing boronic acids exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in Medicinal Chemistry demonstrated that derivatives of boronic acids, including this compound, showed potent activity against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

Research Findings :

- In vitro assays indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.

- The mechanism appears to involve interference with enzymatic processes critical for bacterial cell integrity .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with other boronic acid derivatives.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against specific cancer lines |

| Bortezomib | Very High | Low | FDA-approved for multiple myeloma |

| Vaborbactam | Moderate | Very High | Used in combination therapies for infections |

Q & A

Q. What are the key considerations for synthesizing 3-Formyl-2-methoxyphenylboronic acid pinacol ester?

The synthesis of arylboronic acid pinacol esters often involves protecting the boronic acid moiety with pinacol to enhance stability. For derivatives with sensitive functional groups (e.g., formyl or methoxy), mild reaction conditions are critical to avoid side reactions. A validated approach for analogous compounds involves photoinduced decarboxylative borylation of pre-activated carboxylic acids (e.g., N-hydroxyphthalimide esters) using bis(catecholato)diboron under visible light, avoiding metal catalysts . Alternative routes may employ Suzuki-Miyaura coupling precursors, ensuring compatibility with the formyl group via pH control or temporary protection .

Q. What purification techniques are optimal for isolating this compound?

Due to the sensitivity of the formyl and boronic ester groups, column chromatography using neutral adsorbents (e.g., silica gel deactivated with triethylamine) is recommended. For highly oxygen-sensitive intermediates, recrystallization from non-polar solvents (hexane/ethyl acetate mixtures) under inert atmospheres can minimize decomposition. Purity should be confirmed via /-NMR and HPLC-MS to detect residual boronic acid or pinacol .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, structurally similar boronic esters (e.g., halogenated or methoxy-substituted analogs) are classified with hazard codes Xi (irritant) and exhibit skin/eye irritation (H315, H319) or respiratory sensitization (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at 0–6°C under nitrogen is advised to prevent protodeboronation .

Advanced Research Questions

Q. How can competing reactivity of the formyl group be mitigated during Suzuki-Miyaura cross-coupling?

The formyl group may interfere with transmetalation by coordinating to the palladium catalyst. Strategies include:

- Temporary protection : Convert the formyl group to an acetal or oxime before coupling, followed by deprotection post-reaction .

- Catalyst tuning : Use Pd(OAc) with SPhos or XPhos ligands, which reduce undesired coordination while maintaining coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, THF) with controlled water content (<1%) minimize aldehyde hydration, preserving reactivity .

Q. How do reaction kinetics with H2_22O2_22 inform stability studies?

Kinetic analysis of boronic ester oxidation (e.g., 4-nitrophenylboronic acid pinacol ester) via UV-vis spectroscopy (λ = 290 nm decay; λ = 405 nm for nitrosobyproduct formation) reveals pseudo-first-order dependence on HO. For 3-formyl derivatives, monitor pH-dependent stability (pH 7–9) to predict decomposition rates and optimize storage buffers .

Q. How can chemoselectivity be controlled in iterative C–C bond formations?

Manipulating boronic acid speciation (e.g., neutral vs. anionic forms) through solvent choice (toluene for neutral, DMSO for anionic) enables chemoselective homologation. For example, in Pd-catalyzed systems, neutral species favor aryl coupling, while anionic forms promote alkenylation. Real-time -NMR can track speciation to guide reaction design .

Q. What mechanistic insights explain contradictions in coupling yields under varying conditions?

Discrepancies in yield often arise from:

- Protodeboronation : Radical-mediated degradation under aerobic or acidic conditions, detectable via -NMR loss of the boronic ester signal. Additives like BHT (radical scavenger) or rigorous degassing improve stability .

- Catalyst poisoning : The formyl group may adsorb onto Pd surfaces, reducing catalytic turnover. Pre-treatment of Pd with thiolate ligands (e.g., SPhos) can mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.